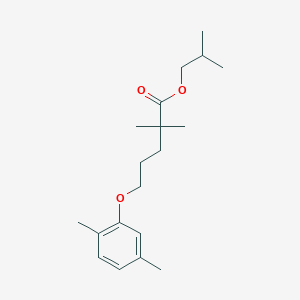

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves several steps. For instance, the synthesis of 2,5-dimethyl-2,5-hexanediol involves a one-step synthesizing method from ethyne and acetone under ordinary pressure in an o-xylene solution with isobutylanol potassium as a catalyst . Another related compound, gemfibrozil, involves the reaction of 2,5-dimethyl-5-phenol with 1,3-dibromo- or 1-bromo-3-chloro .Molecular Structure Analysis

The molecular structure of a related compound, gemfibrozil, has been studied. The structure contains two molecules in the asymmetric unit, which are linked via two O—H O hydrogen bonds .Scientific Research Applications

Synthesis and Chemical Reactions

Gemfibrozil Synthesis : Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, known as Gemfibrozil, is synthesized in two steps involving the reaction of 2,5-dimethyl-5-phenol with 1,3-dibromo or 1-bromo-3-chloropropane, followed by reaction with the lithium derivative of sodium isobutyrate (Glushkov et al., 1995).

Chlorination By-Products : Chlorination of Gemfibrozil generates chlorinated by-products, notably during wastewater treatment. Products include chlorinated gemfibrozils, demonstrating electrophilic aromatic substitution reactions (Krkošek et al., 2011).

Spectroscopic Analysis

- Vibrational Spectroscopy : The vibrational spectra of Gemfibrozil have been studied using Fourier Transform Raman and infrared spectroscopy. Computational methods were employed to analyze the molecule's structure and vibrational frequencies (Benitta et al., 2008).

Pharmaceutical and Biochemical Studies

Hypolipidemic Effects in Animals : Gemfibrozil has been studied for its effect on lowering plasma lipids in rats, mice, and monkeys, contributing to atherosclerosis and heart disease research (Rodney et al., 1976).

Determination in Plasma : A high-performance liquid chromatography method has been developed to determine Gemfibrozil concentrations in plasma, aiding in pharmacokinetic studies (Hengy & Kölle, 1985).

Spectroscopic Investigation and Analysis : Further vibrational spectroscopic investigation and normal coordinate analysis of Gemfibrozil have provided insights into its molecular structure and electron density distribution (Priya et al., 2011).

Industrial and Material Science Applications

Synthesis from Biomass Resources : 2,5-Hexanedione, a platform chemical with applications in biofuel and drug discovery, can be synthesized from biomass-derived dimethyl furane using a biphasic system. This process involves hydrolysis and continuous extraction to prevent oligomerization side reactions (Yueqin et al., 2016).

Copolymerization Studies : Novel oxy ring-trisubstituted isobutyl phenylcyanoacrylates have been synthesized and copolymerized with styrene. These studies contribute to material science and polymer chemistry (Abuelroos et al., 2020).

Mechanism of Action

Target of Action

Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, also known as gemfibrozil , is a fibrate hypolipidemic agent . It is clinically effective in reducing serum cholesterol and triglyceride levels . The primary targets of this compound are the lipid molecules in the blood, specifically cholesterol and triglycerides .

Mode of Action

Gemfibrozil interacts with its targets by binding to specific receptors in the body, which leads to a decrease in the production of triglycerides and an increase in the production of high-density lipoprotein (HDL) cholesterol . This results in a reduction of serum cholesterol and triglyceride levels .

Biochemical Pathways

The compound affects the lipid metabolism pathway. By binding to specific receptors, it inhibits the production of triglycerides and promotes the production of HDL cholesterol . This leads to a decrease in the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood, and an increase in the levels of HDL cholesterol .

Pharmacokinetics

The pharmacokinetics of gemfibrozil involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well absorbed from the gastrointestinal tract . It is extensively metabolized in the liver and excreted in the urine . The bioavailability of the drug may be affected by its solid-state properties, such as the crystal packing and the possible existence of polymorphs .

Result of Action

The result of the action of gemfibrozil is a significant reduction in the levels of serum cholesterol and triglycerides . This leads to a decrease in the risk of coronary heart disease .

Action Environment

The action of gemfibrozil can be influenced by various environmental factors. For instance, the bioavailability and stability of the drug can be affected by its solid-state properties . The presence of solvent molecules in the crystal structure of the drug can also influence its action .

properties

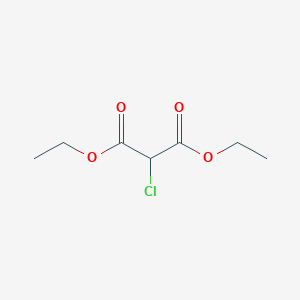

IUPAC Name |

2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-14(2)13-22-18(20)19(5,6)10-7-11-21-17-12-15(3)8-9-16(17)4/h8-9,12,14H,7,10-11,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPYTKNMHNVOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576919 | |

| Record name | 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149105-26-0 | |

| Record name | 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)

![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)